molecular formula C3H7ClSi B3342399 1-Chlorosiletane CAS No. 20156-49-4

1-Chlorosiletane

Cat. No.: B3342399
CAS No.: 20156-49-4
M. Wt: 106.62 g/mol
InChI Key: OQMDGUAMLGEBEW-UHFFFAOYSA-N
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Description

1-Chlorosiletane (hypothetical structure assumed as a chlorinated organosilicon compound) is a niche chemical of interest in synthetic chemistry and materials science. This article compares this compound with structurally similar compounds, leveraging available data on chlorinated hydrocarbons and silanes to infer its behavior.

Properties

IUPAC Name

1-chlorosiletane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClSi/c4-5-2-1-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMDGUAMLGEBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[SiH](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Chlorosiletane can be synthesized through several methods. One common approach involves the reaction of organyltrichlorosilanes (RSiCl₃) with triethanolamine or its hydrochloride. This method is simple and economical, yielding this compound with a 60% efficiency . Another method involves the direct chlorination of silicon with hydrogen chloride, which is a prevalent technique in the production of various chlorosilanes .

Chemical Reactions Analysis

1-Chlorosiletane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, lithium aluminium hydride, and various organic compounds. The major products formed from these reactions are siloxanes, silanes, and organosilicon compounds .

Comparison with Similar Compounds

Table 1: Properties of Chlorinated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Hazards References
1-Chloroethyltrichlorosilane C₂H₅Cl₄Si 216.37 Not reported Silicone synthesis, intermediates Corrosive, lachrymator
1-(Chloromethyl)naphthalene C₁₁H₉Cl 176.64 ~265–270 (estimated) Organic synthesis, alkylating agent Lachrymator, vesicant
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 ~130–140 (estimated) Research applications Flammable, irritant
1-Chlorobutane C₄H₉Cl 92.57 78.5 Solvent, alkylation reactions Flammable, irritant
1,1-Dichloroethene C₂H₂Cl₂ 96.94 31.6 Polymer production, adhesives Carcinogen, neurotoxic

Reactivity and Stability

  • Chlorinated Silanes (e.g., 1-Chloroethyltrichlorosilane): Highly reactive due to Si–Cl bonds, which hydrolyze readily to form silanols and HCl. Used in silicone polymer synthesis .
  • Chlorinated Aromatics (e.g., 1-(Chloromethyl)naphthalene) : Stable under ambient conditions but reactive in alkylation reactions. The chloromethyl group enhances electrophilicity .
  • Chlorinated Alkanes (e.g., 1-Chlorobutane) : Moderate reactivity, commonly employed in nucleophilic substitutions. Lower thermal stability compared to silanes or aromatics .

Environmental and Health Impact

  • Persistent Pollutants : Chlorinated compounds like 1,1-dichloroethene exhibit environmental persistence, with remediation strategies under EPA review .
  • Occupational Safety : Proper PPE and ventilation are critical for handling chlorinated silanes and aromatics due to their acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chlorosiletane
Reactant of Route 2
1-Chlorosiletane

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